molecular formula C14H10F3N5O2S B2703614 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide CAS No. 920468-08-2

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide

Cat. No.: B2703614
CAS No.: 920468-08-2
M. Wt: 369.32
InChI Key: UMLDDXDTBWLWQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a tetrazole ring (a five-membered ring with four carbon atoms and one nitrogen atom) and multiple fluorine substitutions . It’s worth noting that fluorinated compounds often have unique properties and are frequently used in pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving substituted anilines . The Dimroth rearrangement, a type of isomerization of heterocycles, could potentially be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple aromatic rings, including a tetrazole ring and a benzenesulfonamide group . Fluorine atoms are likely attached to the aromatic rings .

Scientific Research Applications

Cancer Research

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzenesulfonamide has been investigated for its potential in cancer research. Specifically, studies have shown its effectiveness as a selective COX-2 inhibitor in inducing apoptosis and inhibiting cell proliferation in human endometrial cancer cell lines. The compound inhibits the growth of RL95-2 cells, arrests the G0/G1 phase, and inhibits the S phase. It also modulates the expression of COX-2 mRNA, phosphorylated Rb, and CDK4 proteins, while enhancing the levels of p53, p21, cyclin D1 proteins, and caspase-3 activity (Li et al., 2002).

Organic Chemistry and Synthesis

The compound has been utilized in the field of organic chemistry, particularly in fluorination reactions. It has been involved in the Ag-assisted fluorination of unprotected 4,6-disubstituted 2-aminopyrimidines, demonstrating its role in chemoselective fluorination processes. This approach facilitates the transformation of specific aminopyrimidines into their fluorinated counterparts, contributing to the synthesis of complex organic molecules (Wang et al., 2017).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5O2S/c15-10-6-5-9(7-12(10)17)22-14(19-20-21-22)8-18-25(23,24)13-4-2-1-3-11(13)16/h1-7,18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDDXDTBWLWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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